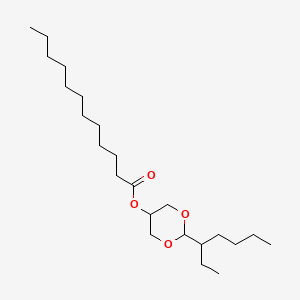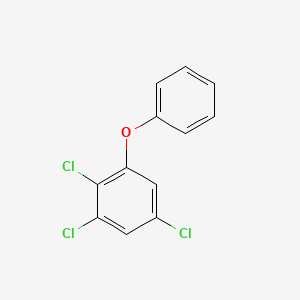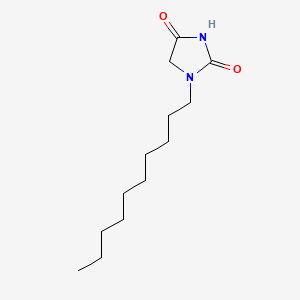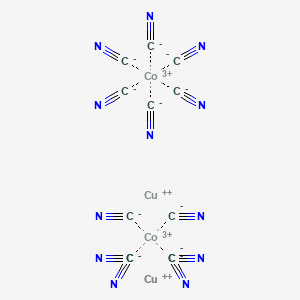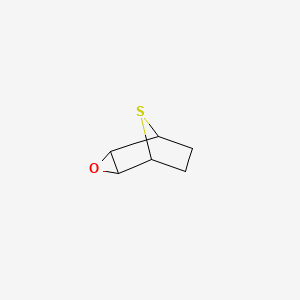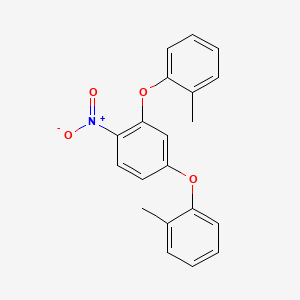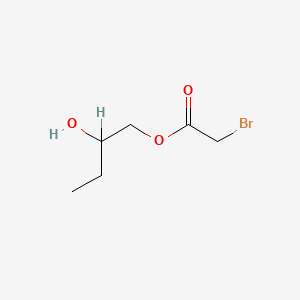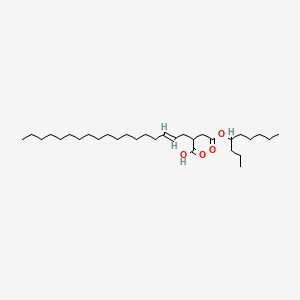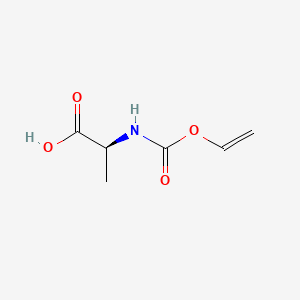
N-Vinyloxycarbonyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Vinyloxycarbonyl-L-alanine is a derivative of the amino acid L-alanine It is characterized by the presence of a vinyloxycarbonyl group attached to the nitrogen atom of the alanine molecule
準備方法
Synthetic Routes and Reaction Conditions: N-Vinyloxycarbonyl-L-alanine can be synthesized through the reaction of L-alanine with vinyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and can be scaled up for large-scale production. The use of automated systems and in-line monitoring ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the vinyloxycarbonyl group is replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often occur in the presence of a base and an organic solvent.
Major Products Formed:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the reduced form of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Vinyloxycarbonyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules. It serves as a protecting group for the amino group in peptide synthesis.
Biology: Investigated for its potential role in modifying proteins and peptides to study their functions and interactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Vinyloxycarbonyl-L-alanine involves its ability to act as a protecting group for the amino group in peptides. By temporarily blocking the amino group, it prevents unwanted side reactions during peptide synthesis. The vinyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other molecules.
Molecular Targets and Pathways: this compound primarily targets the amino groups in peptides and proteins. It interacts with these groups through covalent bonding, forming stable intermediates that can be manipulated during synthetic processes.
類似化合物との比較
N-Carbobenzyloxy-L-alanine: Another protecting group used in peptide synthesis, but it requires harsher conditions for removal.
N-Tert-butoxycarbonyl-L-alanine: Commonly used in peptide synthesis, but it is less stable under acidic conditions compared to N-Vinyloxycarbonyl-L-alanine.
N-Fluorenylmethoxycarbonyl-L-alanine: Widely used in solid-phase peptide synthesis, but it is more expensive and requires specific reagents for removal.
Uniqueness: this compound is unique due to its mild deprotection conditions and stability under various reaction conditions. This makes it a versatile and valuable compound in synthetic chemistry, particularly in the field of peptide synthesis.
特性
CAS番号 |
44980-51-0 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
(2S)-2-(ethenoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(10)7-4(2)5(8)9/h3-4H,1H2,2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
InChIキー |
TZJSRVJKJPOOQV-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)OC=C |
正規SMILES |
CC(C(=O)O)NC(=O)OC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





